N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-9-3-5-10(6-4-9)23(19,20)18-15-17-13-12(21-2)8-7-11(16)14(13)22-15/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWWRHLDNSFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide typically involves the following steps:
Benzothiazole Formation: The starting material, 2-aminothiophenol, is reacted with chloroacetic acid to form 2-chlorobenzothiazole.
Methoxylation: The 2-chlorobenzothiazole undergoes methoxylation using methanol in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The resulting 7-chloro-4-methoxybenzo[d]thiazol-2-amine is then treated with 4-methylbenzenesulfonyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Substituted derivatives at the chloro and methoxy positions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating diseases such as tuberculosis and cancer. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Key Structural Features :
- Benzothiazole Core : The 7-chloro and 4-methoxy substituents likely enhance electronic effects and steric interactions, influencing binding to biological targets.
- 4-Methylbenzenesulfonamide Group : The methyl group on the benzene ring may modulate lipophilicity and metabolic stability.
Structural Comparison
The target compound shares structural motifs with several sulfonamide derivatives (Table 1). Notable analogs include:
a. N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide (CAS 1161343-12-9)
- Substituents : A 3-chloro-4-methylbenzenesulfonamide group replaces the 4-methylbenzenesulfonamide in the target compound.
b. Anthrax Lethal Factor Inhibitors (Compounds 48–57)
- Substituents : Variants include 4-fluoro, 4-trifluoromethyl, and 4-chloro-2-fluoro groups on the benzenesulfonamide moiety.
- Impact : Electron-withdrawing groups like trifluoromethyl enhance metabolic stability but may reduce solubility compared to the target compound’s methyl group .
c. Kinase Inhibitors (Compounds 3–4 from )
- Compound 3 : Features a carbamoyl bridge between the benzothiazole and sulfonamide.
- Compound 4 : Includes a 4-propylbenzenesulfonamide group.
- Impact : The propyl group in Compound 4 increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility relative to the target compound’s methyl group .
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₅H₁₃ClN₂O₃S₂.
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 1286703-70-5
- Molecular Formula : C17H16ClN3O2S
- Molecular Weight : 351.84 g/mol
Research indicates that this compound exhibits activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting lipoxygenase enzymes, which are involved in inflammatory processes. This suggests a role in anti-inflammatory therapies .
- Modulation of Receptor Activity : It has been identified as a positive allosteric modulator at the M4 muscarinic receptor, demonstrating an effective leftward shift in the agonist concentration-response curve, indicating enhanced receptor sensitivity .
- Impact on Secretion Systems : In studies related to bacterial pathogenesis, it was observed that the compound could downregulate secretion systems in pathogenic bacteria, thereby potentially reducing virulence .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against various pathogens. In vitro studies suggest that it possesses significant antibacterial activity, particularly against Gram-negative bacteria. This is crucial for developing new antibiotics amid rising antibiotic resistance.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties through its inhibition of lipoxygenase, which is involved in the production of leukotrienes—mediators of inflammation. This mechanism positions it as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Enzymatic Inhibition :
- Muscarinic Receptor Modulation :
- Pathogen Secretion Inhibition :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
